[[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonyl](methyl)amino]acetic acid
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Overview
Description
The compound you mentioned, (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid
, is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I found .
Scientific Research Applications
The chemical compound "[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid" is a structurally complex molecule that finds its applications across various domains of scientific research. The discussions below highlight the significant applications derived from studies related to this compound and similar structures, focusing on their synthesis, characteristics, and the potential for further exploration in scientific research. It's important to note that the direct applications of the specific compound might not be widely documented, so the applications of structurally related compounds are considered to provide insights into potential research directions.
Synthesis and Structural Studies
The synthesis of quinazoline derivatives has been a subject of interest due to their wide range of biological activities. Studies like those by Süsse and Johne (1987) have detailed the preparation of 2,4-dioxo-quinazolin-1-yl-acetic acid esters and their subsequent hydrolysis to yield 2,4-dioxo-quinazolin-1-yl-acetic acids. This process involves the reaction of benzoxazine diones with urea or anthranilic acid ester with potassium cyanate, demonstrating the versatility of synthesizing quinazoline derivatives through different pathways (Süsse & Johne, 1987).
Novel Reaction Pathways and Derivatives
Research into novel synthetic pathways for quinazoline derivatives reveals the potential for creating diverse bioactive molecules. For instance, the work by Iminov et al. (2008) presented a facile route to imidazo[1,2-a]quinolines through a domino reaction, highlighting the synthetic flexibility of quinazoline frameworks and their potential applications in creating compounds with varied biological activities (Iminov et al., 2008).
Antimicrobial and Biological Activity
Quinazoline derivatives have been explored for their antimicrobial and biological activities. For example, synthesis and microbial studies of quinazolin-4(3H)ones have demonstrated significant antibacterial and antifungal activities, suggesting the utility of these compounds in developing new antimicrobial agents. Such studies underscore the importance of quinazoline derivatives in medicinal chemistry and the potential for discovering new therapeutics (Patel et al., 2010).
Potential for Novel Drug Development
The exploration of quinazoline derivatives in drug development is further illustrated by the design and synthesis of non-polyglutamatable quinazoline antifolate thymidylate synthase inhibitors. Such compounds, due to their unique mechanism of action and structural characteristics, offer promising avenues for the development of cancer therapeutics, showcasing the importance of quinazoline derivatives in the search for novel drug candidates (Marsham et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(1,3-dimethyl-2,4-dioxoquinazolin-6-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6S/c1-14(7-11(17)18)23(21,22)8-4-5-10-9(6-8)12(19)16(3)13(20)15(10)2/h4-6H,7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVYRXYVAFPPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC(=O)O)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126606 |
Source
|
Record name | N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773877-46-6 |
Source
|
Record name | N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773877-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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